2-Tert-butoxy-3-cyclopropoxyaniline
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Overview
Description
2-Tert-butoxy-3-cyclopropoxyaniline is an organic compound that features a tert-butoxy group and a cyclopropoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-cyclopropoxyaniline typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting aniline with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the cyclopropoxy group: This step involves the reaction of the intermediate product with cyclopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Tert-butoxy-3-cyclopropoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-4-cyclopropoxyaniline
- 2-Tert-butoxy-3-methoxyaniline
- 2-Tert-butoxy-3-ethoxyaniline
Uniqueness
2-Tert-butoxy-3-cyclopropoxyaniline is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1243445-61-5 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12-10(14)5-4-6-11(12)15-9-7-8-9/h4-6,9H,7-8,14H2,1-3H3 |
InChI Key |
DYMJYKPHGXUSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1OC2CC2)N |
Origin of Product |
United States |
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